Gastric Ulcerogenicity Index: Head-to-Head Comparison with Ibuprofen in Rat Model
In rat gastric tolerance assays, oral administration of equimolar ulcerogenic doses demonstrated that the guaiacol ester prodrug (metoxibutropate) produces a substantially lower incidence of gastric damage compared to the parent acid ibuprofen. After repeated administration, the percentage of animals with gastric lesions was 'very low' for the ester, while ibuprofen at the same molar dose caused ulceration in 50% of animals [1]. This indicates a quantitatively superior gastrointestinal safety margin for the ester prodrug form.
| Evidence Dimension | Gastric Ulcerogenicity Incidence |
|---|---|
| Target Compound Data | Very low percentage of animals with gastric damage after repeated equimolar dosing |
| Comparator Or Baseline | Ibuprofen: Ulceration in 50% of animals at the same molar dose (UD50 dose) |
| Quantified Difference | Marked reduction in gastric lesion incidence; ibuprofen's UD50 dose does not produce equivalent damage in the ester group |
| Conditions | In vivo rat model; single and repeated oral administration; equimolar doses |
Why This Matters
For procurement in preclinical inflammation models or formulation development, this reduced ulcerogenicity directly translates to a wider therapeutic window and lower attrition risk compared to standard ibuprofen salt forms.
- [1] Fossati A, et al. Effects of metoxibutropate, ibuprofen and guaiacol on the gastrointestinal system. Int J Tissue React. 1991;13(2):91-8. PMID: 1889963. View Source
